(5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone
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Overview
Description
(5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a brominated methylphenyl group attached to a piperazine ring through a methanone linkage. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination of 2-methylphenyl: The starting material, 2-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of the methanone linkage: The brominated product is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the methanone linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles, organometallic derivatives.
Scientific Research Applications
(5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s brominated aromatic ring and piperazine moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
(5-Bromo-2-methylphenyl)(piperazin-1-yl)methanone can be compared with other similar compounds, such as:
(4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone: Similar structure but with the bromine atom at the 4-position, leading to different chemical and biological properties.
(5-Chloro-2-methylphenyl)(piperazin-1-yl)methanone:
(5-Bromo-2-ethylphenyl)(piperazin-1-yl)methanone: Ethyl group instead of methyl, influencing the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15BrN2O |
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Molecular Weight |
283.16 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15BrN2O/c1-9-2-3-10(13)8-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
TXBAJQVLOZZOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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